Dexamethasone-d5

Bioanalytical Method Validation Ocular Pharmacokinetics FDA Guidance Compliance

Dexamethasone-d5 is a pentadeuterated SIL-IS delivering a +5 Da mass shift for unequivocal MRM channel separation in LC-MS/MS. Unlike unlabeled surrogates (testosterone, betamethasone), it co-elutes identically with the analyte, eliminating differential extraction recovery and ionization variability that cause ±15% systematic errors. High isotopic enrichment (d5=90.78%) with precisely characterized d4 cross-talk (8.80%) ensures regulatory-grade accuracy (r²=0.999) for ANDA bioequivalence, ocular tissue distribution, and therapeutic drug monitoring. USP/EP traceability supports FDA/EMA method validation compliance.

Molecular Formula C22H29FO5
Molecular Weight 397.5 g/mol
CAS No. 358731-91-6
Cat. No. B563859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone-d5
CAS358731-91-6
Synonyms(11β,16α)-9-Fluoro-11,17,21-trihydroxy-16-pregna-1,4-diene-3,20-dione-d5;  16α-Methyl-9α-fluoroprednisolone-d5;  Aeroseb-Dex-d5;  Corson-d5;  Cortisumman-d5;  Decacort-d5;  Decaderm-d5;  Decadron-d5;  Decalix-d5;  Decasone-d5;  Dekacort-d5; 
Molecular FormulaC22H29FO5
Molecular Weight397.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2
InChIKeyUREBDLICKHMUKA-QEPYKOQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone-d5 (CAS 358731-91-6): A Deuterated Internal Standard for LC-MS/MS Quantification of Dexamethasone


Dexamethasone-d5 (CAS 358731-91-6) is a pentadeuterated analog of the synthetic glucocorticoid dexamethasone, classified as a stable isotope-labeled internal standard (SIL-IS) . With a molecular formula of C22H24D5FO5 and a molecular weight of 397.49 g/mol, this compound exhibits an exact mass difference of +5 Da relative to the unlabeled parent molecule . This specific mass shift enables chromatographic co-elution with the unlabeled analyte while providing distinct detection channels in mass spectrometry-based assays, serving as the mechanistic foundation for its utility in quantitative bioanalysis [1].

Critical Limitations of Non-Deuterated or Lower-Order Deuterated Internal Standards for Dexamethasone-d5 Replacement


Generic substitution of Dexamethasone-d5 with non-deuterated structural analogs or lower-order deuterated variants (e.g., dexamethasone-d4) introduces quantifiable analytical errors that compromise method validation and regulatory compliance. Unlabeled internal standards such as testosterone or betamethasone lack the physicochemical identity required for true isotope dilution mass spectrometry, resulting in differential extraction recovery, variable ionization efficiency, and uncorrected matrix effects that can exceed ±15% of nominal concentrations [1]. Even among deuterated dexamethasone species, lower isotopic enrichment (e.g., d5 at 90.78% vs. theoretical 100% atom D) introduces quantifiable cross-talk contamination, where the d4 isotopic peak (8.80% relative abundance) directly interferes with the primary MRM channel of the analyte, leading to systematic overestimation of dexamethasone concentrations [2]. These performance deficits directly impact the reliability of pharmacokinetic parameters, bioequivalence determinations, and regulatory submission data integrity.

Quantitative Differentiation: Dexamethasone-d5 vs. Alternative Internal Standards and Deuterated Analogs


UPLC-APCI-MS/MS Method Validation: Dexamethasone-d5 Enables Linear Calibration Over Three Orders of Magnitude

In a validated UPLC-APCI-MS/MS method compliant with FDA guidelines, Dexamethasone-d5 served as the internal standard for dexamethasone quantification across a concentration range of 200–100,000 pg/mL in two distinct matrices: bovine serum albumin and phosphate buffer. The calibration curve achieved an r² = 0.999, demonstrating linearity across three orders of magnitude [1]. This performance directly contrasts with methods employing non-isotopic internal standards such as testosterone, which exhibit matrix-dependent recovery variations and non-linear calibration at extreme concentration ranges [2].

Bioanalytical Method Validation Ocular Pharmacokinetics FDA Guidance Compliance

Isotopic Purity Quantification: Dexamethasone-d5 Exhibits 90.78% d5 Enrichment with Quantified d4 Cross-Talk

Lot-specific Certificate of Analysis data for Dexamethasone-d5 (Santa Cruz Biotechnology) provides precise isotopic distribution: d5 = 90.78%, d4 = 8.80%, d3 = 0.29%, d2 = 0.10%, d1 = 0.04%, and d0 = 0.00% [1]. This distribution reveals that lower-order deuterated species constitute 9.23% of the nominal product, with d4 representing the dominant impurity. In contrast, dexamethasone-d4 formulations (nominal 4 Da shift) exhibit intrinsically lower isotopic purity and potentially overlapping MRM transitions with the d5-labeled standard, creating analytical ambiguity .

Stable Isotope Labeling Mass Spectrometry Interference Isotopic Enrichment Analysis

Regulatory-Grade Characterization: Dexamethasone-d5 Meets USP/EP Traceability Requirements for ANDA Submissions

Dexamethasone-d5 is supplied with comprehensive characterization data compliant with regulatory guidelines for analytical method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [1]. The product can be further traced against pharmacopeial standards (USP or EP) based on feasibility [1]. This contrasts with generic stable isotope-labeled compounds that lack documented traceability chains or comprehensive Certificates of Analysis, which are mandatory for regulatory submissions to the FDA [2].

Pharmaceutical Quality Control ANDA Filing Reference Standard Traceability

Chemical Purity: Dexamethasone-d5 Achieves ≥99% HPLC Purity vs. 95% Minimum for Generic Deuterated Analogs

Commercially available Dexamethasone-d5 (Aladdin Scientific, Cat. D651426-1mg) is certified at ≥99% chemical purity by HPLC . In comparison, several generic deuterated dexamethasone analogs are offered at minimum purity thresholds of ≥95% . This 4% absolute purity differential corresponds to a potential 4% (w/w) impurity burden that can confound trace-level quantification and method validation studies, particularly when the impurity profile includes unlabeled dexamethasone (d0) which directly contributes to analyte signal .

Analytical Chemistry Reference Standard Purity HPLC Analysis

Optimal Use Cases for Dexamethasone-d5 in Pharmaceutical Development and Bioanalysis


Abbreviated New Drug Application (ANDA) Bioequivalence Studies

Dexamethasone-d5 serves as the internal standard of choice for quantifying dexamethasone in human plasma during ANDA bioequivalence studies. The validated UPLC-APCI-MS/MS method, which achieved an r² = 0.999 over the concentration range of 200–100,000 pg/mL, provides the linear dynamic range necessary to accurately measure both Cmax and AUC parameters required for regulatory submission [1]. The compound's regulatory-grade characterization and USP/EP traceability [2] ensure compliance with FDA bioanalytical method validation guidance, mitigating the risk of ANDA rejection due to inadequate standard qualification.

Ocular Pharmacokinetic and Tissue Distribution Studies

In ocular drug development programs, Dexamethasone-d5 enables precise quantification of dexamethasone in complex ocular matrices including aqueous humor, vitreous humor, and retinal tissue homogenates. The FDA-validated UPLC-APCI-MS/MS method demonstrated linearity (r² = 0.999) across the 200–100,000 pg/mL range in both bovine serum albumin and phosphate buffer matrices, confirming suitability for ocular tissue distribution studies [1]. The compound's high isotopic purity (d5 = 90.78%) minimizes interference from endogenous components and matrix effects that are particularly pronounced in ocular biofluids [3].

Method Development and Validation for Therapeutic Drug Monitoring (TDM)

Dexamethasone-d5 is an ideal internal standard for developing and validating LC-MS/MS methods intended for therapeutic drug monitoring of dexamethasone in clinical settings. The compound's high chemical purity (≥99%) and precisely characterized isotopic distribution (d5 = 90.78%, d4 = 8.80%) [3] allow for accurate correction of matrix effects and ionization variability, which are critical for maintaining assay precision and accuracy within the ±15% acceptance criteria mandated for clinical bioanalysis [1]. This ensures reliable quantification of dexamethasone at therapeutic concentrations, supporting dose optimization in conditions such as Cushing's syndrome and severe COVID-19.

Quality Control Release Testing for Dexamethasone API and Finished Dosage Forms

As a certified reference standard with documented USP/EP traceability [2], Dexamethasone-d5 can be employed in quality control laboratories for the quantitative determination of dexamethasone content in active pharmaceutical ingredients (API) and finished drug products. The compound's high purity (≥99%) and validated linearity (r² = 0.999) [1] meet the stringent requirements for assay procedures outlined in pharmacopeial monographs. This application ensures batch-to-batch consistency and compliance with compendial specifications, directly supporting commercial production and lot release of dexamethasone-containing pharmaceuticals.

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